(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride
Description
(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is a synthetic small-molecule compound characterized by a pyridine ring substituted with a 2,4-dimethoxybenzyl group and a methylamine moiety. Key physicochemical properties include:
The compound features a pyridine core (a six-membered aromatic ring with one nitrogen atom) linked to a benzyl group bearing methoxy substituents at the 2- and 4-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12;/h3-9,17H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVQCZYMXOEQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride typically involves multi-step reactions. One common method starts with the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine . This intermediate can then be reacted with pyridin-4-ylmethyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid .
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The methoxy groups and the pyridin-4-ylmethyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of aromatic amines with substituted benzyl and heterocyclic groups. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycle: The target compound uses a pyridine ring, whereas Diaveridine () and [(2-Isopropylpyrimidin-4-yl)methyl]amine () employ pyrimidine cores. Piperidine () and tetrahydro-pyran () rings introduce aliphatic characteristics, reducing aromaticity and altering solubility.
Diaveridine’s 3,4-dimethoxybenzyl group () offers a different substitution pattern, affecting steric interactions in biological systems.
Salt Form and Solubility: The dihydrochloride salt in may confer higher aqueous solubility than the monohydrochloride form of the target compound.
Biological Activity
(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a dimethoxybenzyl group attached to a pyridin-4-ylmethylamine moiety. Its chemical structure can be represented as follows:
Antibacterial Activity
Research indicates that derivatives of pyridine, including this compound, exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These values suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating stronger antibacterial activity.
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity. The MIC values against common fungal strains are presented in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal activity is notable, particularly against Candida albicans, which is a common pathogen in immunocompromised individuals.
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of methoxy groups on the benzene ring enhances the biological activity of the compound. Electron-donating groups, such as methoxy, improve solubility and interaction with bacterial membranes, leading to increased efficacy against microbial strains .
Study 1: Evaluation of Antimicrobial Properties
In a comprehensive study involving various pyridine derivatives, it was found that compounds structurally similar to this compound exhibited broad-spectrum antimicrobial activities. The study highlighted that modifications on the pyridine ring significantly affected the inhibitory effects against both bacterial and fungal pathogens .
Study 2: Comparative Analysis with Standard Antibiotics
A comparative analysis was conducted to evaluate the effectiveness of this compound against standard antibiotics like ampicillin and ciprofloxacin. The results indicated that this compound had comparable or superior activity against certain strains of bacteria, particularly S. aureus and E. coli, suggesting its potential as an alternative therapeutic agent .
Q & A
Basic: What synthetic methodologies are typically employed for preparing (2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride?
Methodological Answer:
The synthesis involves reductive amination between 2,4-dimethoxybenzaldehyde and pyridin-4-ylmethylamine, followed by hydrochloride salt formation. Key steps include:
- Reductive Amination: Use sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) under anhydrous conditions at 0°C to room temperature to minimize side reactions .
- Salt Formation: Acidify the free base with HCl gas in diethyl ether, maintaining pH < 3 to ensure complete protonation.
- Purification: Employ flash chromatography (silica gel, 5% MeOH/DCM) and recrystallization from hot isopropanol to remove unreacted amines and byproducts .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Analyze ¹H NMR for methoxy proton singlets (δ 3.8–4.0 ppm) and pyridyl CH₂ resonances (δ 4.3–4.5 ppm). ¹³C NMR should confirm quaternary carbons adjacent to methoxy groups .
- High-Resolution Mass Spectrometry (HRMS): Verify the [M+H]⁺ peak at m/z 303.1472 (theoretical) to confirm molecular formula .
- X-ray Crystallography: Resolve ambiguous stereochemistry using SHELXL-97 for refinement, focusing on chloride ion positioning and hydrogen-bonding networks .
Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p)) for proton environments.
- Database Mining: Use the Cambridge Structural Database (CSD) to identify analogous benzylamine derivatives and validate bond lengths/angles .
- Dynamic NMR: For conformational ambiguities, perform variable-temperature NMR to detect restricted rotation or tautomerism .
Advanced: What strategies optimize crystallization for phase-pure material suitable for X-ray studies?
Methodological Answer:
- Solvent Screening: Test DCM/hexane (6:4 v/v) and ethanol/water mixtures with controlled cooling rates (0.5°C/min).
- Seeding: Introduce microcrystals from prior batches after verifying phase purity via powder X-ray diffraction (PXRD).
- Acidic Conditions: Maintain pH 2–3 during crystallization to stabilize the hydrochloride form and prevent free base precipitation .
Basic: How should researchers assess the hydrochloride salt’s solubility for pharmacological assays?
Methodological Answer:
- Solubility Profiling: Test in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λ = 254 nm).
- Reference Data: Compare with PubChem solubility entries for structurally similar hydrochlorides, noting trends in polar aprotic solvents (e.g., DMF: 0.5 mg/mL; DMSO: 5 mg/mL) .
Advanced: How can computational modeling predict biological activity, and what validation is required?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to target amine receptors (e.g., histamine H₄ receptor, PDB ID: 5WI1). Adjust protonation states for the hydrochloride form in physiological pH.
- Validation: Perform surface plasmon resonance (SPR) assays to measure binding affinity (KD). Compare results with free base forms to assess salt dissociation effects .
Basic: What purification techniques remove common byproducts (e.g., unreacted amines)?
Methodological Answer:
- Ion-Exchange Chromatography: Use Dowex 50WX2 resin (H⁺ form) to selectively bind protonated amines. Elute with 2M NH₃ in MeOH.
- HPLC: Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5→95% ACN over 20 min) to separate dimethoxybenzyl derivatives .
Advanced: How should stability studies address degradation pathways under varying storage conditions?
Methodological Answer:
- ICH Q1A Compliance: Store samples at 40°C/75% RH (closed vial) and analyze weekly via HPLC-UV/ELSD.
- Degradation Analysis: Identify N-demethylation products (LC-MS/MS, m/z −14 shifts) and hydrolyzed phenolic intermediates (IR: 3200–3600 cm⁻¹ OH stretches).
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life, comparing hydrochloride vs. free base stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
